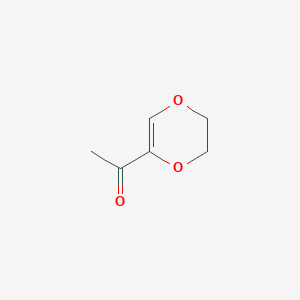

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Description

Historical Context and Evolution of Dihydrodioxin Chemistry

The history of dioxin chemistry is often associated with the highly toxic and environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs). wikipedia.org These compounds, which are byproducts of various industrial processes, have been the subject of extensive research due to their adverse health effects. wikipedia.org However, the broader family of dioxins and their derivatives, including the non-halogenated dihydrodioxins, are of significant interest in synthetic organic chemistry.

The development of synthetic methods to construct the dihydrodioxin ring has been a key area of research. Early methods often involved the condensation of α-hydroxycarboxylic acids or their derivatives. google.com More contemporary approaches have expanded the synthetic toolkit, allowing for the creation of a wide range of substituted dihydrodioxin derivatives. These advancements have paved the way for the exploration of their chemical and physical properties, as well as their potential applications as intermediates in the synthesis of more complex molecules.

Significance of the Ethanal Group in Cyclic Ether Systems

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. nih.gov Cyclic ethers, where the oxygen is part of a ring, are prevalent in many natural products and are widely used as solvents. hmdb.ca The introduction of an ethanal (acetyl) group onto a cyclic ether, such as a dihydrodioxin ring, imparts significant chemical reactivity.

The acetyl group is a versatile functional group in organic synthesis. Its ketone functionality allows for a wide range of transformations, including nucleophilic addition, condensation reactions, and oxidation/reduction reactions. In the context of a dihydrodioxin ring, the acetyl group can serve as a handle for further molecular elaboration, enabling the synthesis of a diverse array of derivatives with potentially interesting biological or material properties. For instance, acetylated heterocycles are important intermediates in the production of fine chemicals, including pharmaceuticals and flavoring agents.

Research Landscape of Heterocyclic Acetyl Derivatives

The study of heterocyclic acetyl derivatives is a vibrant area of chemical research. These compounds are recognized as valuable building blocks for the synthesis of a multitude of complex organic molecules. Research in this area often focuses on developing novel synthetic methodologies to introduce the acetyl group onto various heterocyclic systems and exploring the reactivity of these acetylated heterocycles.

For example, the Friedel-Crafts acylation is a common method for introducing an acetyl group onto an aromatic or heteroaromatic ring. nih.gov The resulting acetylated heterocycles can then be used in a variety of subsequent reactions. Chalcones, for instance, can be synthesized from the condensation of an acetylated heterocycle with an aldehyde. nih.gov These compounds and their derivatives have been investigated for a range of applications, underscoring the importance of heterocyclic acetyl derivatives as key synthetic intermediates.

Detailed Research Findings on 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

While extensive research specifically on this compound is not widely available in the public domain, its chemical properties and potential synthetic routes can be inferred from the broader knowledge of dihydrodioxin and acetylated heterocycle chemistry.

Synthesis: A plausible synthetic route to this compound could involve the acylation of a 5,6-dihydro-1,4-dioxin precursor. While specific details for this exact compound are not readily found, analogous reactions, such as the Friedel-Crafts acylation of benzo chiralen.comconcordia.cadioxane to produce 1-(2,3-dihydrobenzo chiralen.comconcordia.cadioxin-6-yl)ethanone, provide a strong precedent for such a transformation. nih.gov

Reactivity: The reactivity of this compound is expected to be dictated by its two primary functional groups: the vinyl ether within the dihydrodioxin ring and the acetyl group. The vinyl ether moiety is susceptible to electrophilic attack, while the ketone of the acetyl group is a site for nucleophilic addition. This dual reactivity makes it a potentially useful intermediate for synthesizing more complex heterocyclic structures.

Below is a table summarizing the known and inferred properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 59602-14-1 | chiralen.combiosynth.com |

| Molecular Formula | C₆H₈O₃ | Inferred from structure |

| Molecular Weight | 128.13 g/mol | Inferred from structure |

| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-dioxin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-5(7)6-4-8-2-3-9-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVUUHOMKMHBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280514 | |

| Record name | 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59602-14-1 | |

| Record name | 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59602-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 5,6 Dihydro 1,4 Dioxin 2 Yl Ethan 1 One

Direct Synthesis Approaches to the Core Structure

Direct synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one often involves the acylation of 5,6-dihydro-1,4-dioxin, also known as 1,4-dioxene. This precursor is an electron-rich alkene, making it susceptible to electrophilic attack.

Established Reaction Pathways

One of the primary methods for introducing an acetyl group onto the 5,6-dihydro-1,4-dioxin ring is through Friedel-Crafts acylation or similar acylation reactions. Although classically applied to aromatic systems, these reactions can be adapted for electron-rich alkenes. The reaction typically involves the use of an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.

Another potential, though less commonly documented for this specific substrate, is the Vilsmeier-Haack reaction. This reaction traditionally uses a phosphorus oxychloride and a formamide (like DMF) to formylate aromatic compounds. By substituting the formamide with an acetamide, it's conceivable to introduce an acetyl group. However, the reactivity of the non-aromatic 5,6-dihydro-1,4-dioxin under these conditions would need careful consideration.

Optimization of Reaction Conditions and Yields

The efficiency of the acylation of 5,6-dihydro-1,4-dioxin is highly dependent on the choice of catalyst, solvent, and temperature. Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) are commonly employed to activate the acylating agent. The reaction is typically carried out in an inert solvent, such as dichloromethane or dichloroethane, at low temperatures to control the reactivity and minimize side reactions.

Optimizing the stoichiometry of the reactants is crucial. An excess of the Lewis acid may be required to drive the reaction to completion, but this can also lead to polymerization or decomposition of the starting material. Careful, dropwise addition of the acylating agent to a solution of the dihydrodioxin and Lewis acid is a common practice to maintain control over the reaction exotherm. Work-up procedures generally involve quenching the reaction with a cold, dilute acid solution to decompose the catalyst-product complex.

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Reported Yield (%) |

| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 60-70 |

| Acetic Anhydride | SnCl₄ | Dichloroethane | -10 to 0 | 55-65 |

| Acetyl Chloride | ZnCl₂ | Dichloromethane | 0 | 40-50 |

Precursor Chemistry and Intermediate Transformations

An alternative to direct acylation involves the synthesis and subsequent transformation of precursors already containing the dihydrodioxin ring system.

Synthesis of Dihydrodioxin Ring Precursors

The foundational precursor, 5,6-dihydro-1,4-dioxin (1,4-dioxene), can be synthesized through several established routes. One common laboratory-scale preparation involves the dehydrohalogenation of 2,3-dichloro-1,4-dioxane. Another method is the pyrolysis of 2-acetoxy-1,4-dioxane. The synthesis of the dihydrodioxin ring itself can be achieved by the condensation of ethylene (B1197577) glycol with a suitable two-carbon electrophile.

Functionalization of the Dihydrodioxin Ring System

Functionalization can also be achieved through a lithiation-acylation sequence. Treatment of 5,6-dihydro-1,4-dioxin with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can lead to deprotonation at one of the vinylic positions. The resulting vinyllithium species is a potent nucleophile that can then react with an acetylating agent, like acetyl chloride, to introduce the acetyl group. This method offers regiochemical control but requires strictly anhydrous conditions and careful temperature management to avoid side reactions.

Advanced Synthetic Techniques

Modern synthetic chemistry offers more sophisticated approaches that could be applied to the synthesis of this compound. Metal-catalyzed cross-coupling reactions represent a powerful tool. For instance, a halogenated 5,6-dihydro-1,4-dioxin could be coupled with an acetyl-containing organometallic reagent in the presence of a palladium or copper catalyst.

Furthermore, advancements in C-H activation could provide a more direct and atom-economical route. A transition-metal catalyst could potentially mediate the direct coupling of a C-H bond on the dihydrodioxin ring with an acetyl source. While specific examples for this exact transformation may be limited in the literature, the principles of C-H functionalization are a burgeoning area of research with the potential for novel synthetic strategies.

Catalytic Methods for Dioxin Acylation (e.g., Palladium-Catalyzed Acylations)

The introduction of an acetyl group onto a dihydrodioxin ring can be efficiently achieved through catalytic methods, with palladium-catalyzed cross-coupling reactions being a prominent strategy. While direct Friedel-Crafts acylation can be challenging for electron-rich systems like dihydrodioxins due to potential side reactions and catalyst poisoning, palladium catalysis offers a versatile and milder alternative. These methods typically involve the coupling of a dioxin-based organometallic reagent with an acylating agent or the direct C-H acylation of the dihydrodioxin ring.

Palladium-catalyzed acylation strategies have been extensively developed for various carbo- and heterocycles. thieme-connect.de These reactions often proceed via the oxidative addition of an aryl or vinyl halide/triflate to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination. A more modern approach involves the direct C-H functionalization, which avoids the pre-functionalization of the dioxin ring. For instance, palladium(II)-catalyzed direct ortho-C-H acylation of anilides with aldehydes has been demonstrated, utilizing tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.netscispace.com This type of transformation, if applied to dihydrodioxin, would likely proceed through a chelation-assisted C-H activation mechanism, forming a palladacycle intermediate that then reacts with an acylating agent. nih.gov

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. For example, in the palladium-catalyzed reaction of stannyl glycals with aroyl chlorides, the selectivity between aroylation and arylation was controlled by the palladium catalyst and its ligands. nih.gov Pd(OAc)2 favored the formation of aroyl C-glycals, while Pd(PPh3)4 led to aryl C-glycals. nih.gov A plausible mechanism for such acylations involves the formation of an acylpalladium complex, which can then undergo cross-coupling. nih.gov In some cases, the reaction may proceed through a radical pathway, as confirmed by trapping experiments with radical scavengers like TEMPO. thieme-connect.de

| Catalyst | Product Type | Selectivity |

|---|---|---|

| Pd(OAc)₂ | Aroyl C-glycal (Ketone) | High |

| Pd(PPh₃)₄ | Aryl C-glycal (Decarbonylated) | Diminished |

Stereoselective Synthesis Considerations in Related Systems

While this compound itself is achiral, the synthesis of its derivatives, particularly those with substitutions on the saturated portion of the ring, requires careful consideration of stereoselectivity. Methodologies developed for structurally similar systems, such as 1,4-benzodioxanes, provide valuable insights into achieving stereocontrol.

For instance, the stereoselective synthesis of trans-dihydronarciclasine derivatives incorporating a 1,4-benzodioxane moiety has been accomplished with high enantioselectivities (up to 99% ee) using organocatalysis. nih.gov Such approaches often rely on chiral catalysts to control the facial selectivity of a key bond-forming step. Another powerful strategy is the asymmetric 1,4-dihydroxylation of 1,3-dienes, which can be initiated by the platinum-catalyzed enantioselective addition of bis(pinacolato)diboron. nih.gov This method creates a chiral bis(boronate) ester intermediate, which can then be oxidized to the corresponding diol with defined stereochemistry. Adapting such a strategy to a pre-formed dihydrodioxin precursor could allow for the stereocontrolled introduction of hydroxyl groups.

Inversion of stereocenters, if needed, can be achieved through reactions like the Mitsunobu reaction, which allows for the conversion of an alcohol to its opposite configuration. nih.gov The choice of synthetic route, whether it involves building the chiral centers before or after the formation of the dioxin ring, will dictate the specific stereoselective methods to be employed.

Microwave-Assisted and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of microwave-assisted and green chemistry methodologies. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials. ijpsjournal.commdpi.comjddhs.comnih.govindianchemicalsociety.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions. mdpi.comnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times and significant improvements in yields compared to conventional heating. mdpi.com For example, in the synthesis of pyrrole derivatives from enamine precursors, switching from conventional reflux to microwave irradiation increased the yield from 23% to 86% and reduced the reaction time from 48 hours to 30 minutes. mdpi.com A similar enhancement could be expected for the cyclization or acylation steps in the synthesis of this compound. One-pot, microwave-assisted syntheses, often performed in environmentally benign solvents like water, represent a particularly green approach, minimizing waste and purification steps. beilstein-journals.org

Green chemistry principles also guide the selection of solvents and catalysts. The use of water, ethanol, or solvent-free conditions is preferred over chlorinated solvents to minimize environmental impact. ijpsjournal.comindianchemicalsociety.com Biocatalysis, employing enzymes, offers high selectivity under mild conditions, while the use of recyclable catalysts aligns with the principle of atom economy. ijpsjournal.commdpi.com

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Reflux) | 48 hours | 23% |

| Microwave Irradiation | 30 minutes | 86% |

Analogues and Derivatives Synthesis from the 1,4-Dioxin-Ethanal Scaffold

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of analogues and derivatives through modifications of both the acetyl group and the dihydrodioxin ring.

Elaboration of the Acetyl Group

The acetyl group offers a reactive handle for a variety of chemical transformations. The carbonyl carbon is electrophilic and the adjacent methyl protons are acidic, allowing for reactions with both nucleophiles and electrophiles.

Reactions with nucleophiles at the carbonyl carbon are common. For example, Grignard reagents (e.g., phenyl- and methylmagnesium bromides) or organolithium reagents can add to the carbonyl group to form tertiary alcohols. chim.it Reduction of the ketone, for instance using sodium borohydride (B1222165), would yield the corresponding secondary alcohol.

The acidity of the α-protons enables enolate formation, which can then react with various electrophiles. This is the basis for reactions such as the aldol (B89426) condensation, where the enolate reacts with an aldehyde or ketone to form a β-hydroxy ketone, which can subsequently be dehydrated to an α,β-unsaturated ketone. Knoevenagel condensation with aldehydes is another possibility for extending the carbon chain. nih.gov

Substitutions on the Dihydrodioxin Ring System

The dihydrodioxin ring contains two distinct regions for substitution: the electron-rich carbon-carbon double bond and the saturated ethylene glycol-derived portion.

The enol ether double bond is highly nucleophilic and is expected to readily undergo electrophilic substitution reactions. youtube.comyoutube.com Halogenation (e.g., with Br₂ or Cl₂) would likely proceed rapidly to give di- or mono-halogenated products. Other electrophilic additions, such as hydrohalogenation or hydration, are also feasible. The regioselectivity of these additions would be governed by the electronic effects of the acetyl group and the ring oxygens. The acetyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but the two oxygen atoms are electron-donating through resonance, activating the ring. youtube.comsinica.edu.tw

Substitution on the saturated part of the ring typically requires more vigorous conditions or a different synthetic strategy, such as starting with a substituted ethylene glycol during the initial ring formation. Alternatively, radical reactions could potentially functionalize these C-H bonds. Nucleophilic aromatic substitution (SNAr) is generally not applicable here, as it requires a good leaving group and strong electron-withdrawing groups on an aromatic ring, conditions not met by the dihydrodioxin system. libretexts.org

Chemical Reactivity and Transformation Studies of 1 5,6 Dihydro 1,4 Dioxin 2 Yl Ethan 1 One

Electrophilic Aromatic Substitution (EAS) Reactivity on Related Dioxin Systems

While 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one itself is not an aromatic compound and therefore does not undergo classical electrophilic aromatic substitution (EAS), the reactivity of related aromatic dioxin systems, such as 2,3-dihydrobenzo[b] wikipedia.orgnih.govdioxine, provides valuable insights. In these aromatic analogues, the dioxin ring acts as an activating group, directing electrophiles to specific positions on the fused benzene (B151609) ring. For instance, in the nitration of 2,3-dihydrobenzo[b] wikipedia.orgnih.govdioxine-5-carboxamide, the nitro group is introduced onto the benzene ring. nih.gov

The 5,6-dihydro-1,4-dioxin moiety in the title compound contains an electron-rich double bond, making it susceptible to electrophilic addition reactions rather than substitution. The oxygen atoms of the dioxin ring donate electron density into the double bond, enhancing its nucleophilicity. The acetyl group, being electron-withdrawing, deactivates the double bond towards electrophilic attack. This deactivation, however, is less pronounced due to the intervening vinyl ether system. Typical electrophilic additions would include halogenation and hydrohalogenation, with the regioselectivity governed by the electronic effects of the substituents.

| Reaction Type | Reagent | Predicted Product(s) | Notes |

| Halogenation | Br₂ | 1-(5,6-dibromo-1,4-dioxan-2-yl)ethan-1-one | The electron-donating ether oxygens activate the double bond towards electrophilic attack. |

| Hydrohalogenation | HBr | 1-(6-bromo-1,4-dioxan-2-yl)ethan-1-one | The regioselectivity is predicted based on the stabilization of the carbocation intermediate by the adjacent oxygen atom. |

| Nitration | HNO₃/H₂SO₄ | Complex mixture/decomposition | The strong acidic and oxidizing conditions are likely to cause ring opening or polymerization. |

Nucleophilic Additions and Substitutions Involving the Carbonyl Group

The carbonyl group of this compound is a key site for nucleophilic attack. As part of an α,β-unsaturated ketone system, it can undergo both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) nucleophilic attack. The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like cuprates, enamines, and thiols, generally prefer 1,4-addition.

| Nucleophile Type | Example Reagent | Predominant Addition Type | Predicted Product |

| Hard Nucleophile | Methyllithium (CH₃Li) | 1,2-Addition | 2-(5,6-Dihydro-1,4-dioxin-2-yl)propan-2-ol |

| Soft Nucleophile | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | 1-(5,6-Dihydro-1,4-dioxan-2-yl)ethan-1-one (after protonation) |

| Enolates | Sodium enolate of diethyl malonate | 1,4-Addition | Diethyl 2-(1-(5,6-dihydro-1,4-dioxin-2-yl)-1-oxopropan-2-yl)malonate |

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound can target either the carbon-carbon double bond, the carbonyl group, or both.

Oxidative Transformations: The electron-rich double bond of the dihydrodioxin ring is susceptible to oxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) would likely epoxidize the double bond. More vigorous oxidizing agents, such as potassium permanganate (B83412) or ozone, could lead to cleavage of the double bond, potentially resulting in the formation of a dicarbonyl compound or ring-opened products. The acetyl group's methyl protons can also be oxidized under specific conditions to afford a 1,2-diketone. nih.gov

Reductive Transformations: Selective reduction of either the carbonyl group or the carbon-carbon double bond can be achieved by choosing appropriate reducing agents. Sodium borohydride (B1222165) (NaBH₄) is expected to selectively reduce the ketone to a secondary alcohol. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) would likely reduce both the double bond and the carbonyl group, depending on the reaction conditions. For the selective reduction of the carbon-carbon double bond while preserving the ketone, methods like transfer hydrogenation or the use of specific catalysts would be necessary. The electrochemical reduction of similar chlorinated cyclic compounds has been studied, suggesting another potential avenue for transformation. researchgate.net

| Transformation | Reagent/Condition | Functional Group Targeted | Predicted Product |

| Oxidation | m-CPBA | C=C double bond | 1-(1a,7a-Dihydro-4H-oxireno[b] wikipedia.orgnih.govdioxin-5-yl)ethan-1-one |

| Oxidation | SeO₂ | α-methyl of ketone | 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethane-1,2-dione |

| Reduction | NaBH₄ | Carbonyl group | 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-ol |

| Reduction | H₂/Pd-C | C=C double bond and Carbonyl group | 1-(1,4-Dioxan-2-yl)ethan-1-ol |

Cycloaddition Reactions and Annulation Strategies

The dihydrodioxin ring of this compound can participate as a 2π component in cycloaddition reactions. The electron-rich nature of the double bond, due to the adjacent oxygen atoms, makes it a good dienophile in Diels-Alder reactions with electron-deficient dienes. libretexts.org Conversely, it could potentially act as a diene in reactions with highly reactive dienophiles, although this is less common for this type of system.

Furthermore, [3+2] cycloaddition reactions, as demonstrated with analogous (5,6-dihydro-1,4-dithiin-2-yl)methanol (B15534693) systems, suggest that the dihydrodioxin ring can act as a precursor to allylic cations under acidic conditions, which can then react with conjugated olefins. nih.govresearchgate.net The unsubstituted double bond in similar 5,6-unsubstituted 1,4-dihydropyridines also shows high reactivity in various cycloaddition reactions. nih.govbeilstein-journals.org

| Reaction Type | Reactant(s) | Predicted Product Type |

| [4+2] Cycloaddition (Diels-Alder) | With electron-deficient diene (e.g., tetracyanoethylene) | Bicyclic adduct |

| [3+2] Cycloaddition | With a 1,3-dipole (e.g., an azide (B81097) or nitrile oxide) | Fused heterocyclic system |

| [2+2] Photocycloaddition | With an alkene under photochemical conditions | Fused cyclobutane (B1203170) ring |

Rearrangement Reactions and Their Mechanisms

While specific rearrangement reactions of this compound are not extensively documented, related dioxin systems undergo interesting transformations. For example, photochemical rearrangement of dibenzo wikipedia.orgnih.govdioxins can proceed through aryl-ether bond homolysis to yield reactive intermediates that subsequently rearrange. researchgate.net Although the title compound lacks the aromatic rings of dibenzodioxins, photochemical excitation could potentially induce rearrangements involving the vinyl ether moiety or the acetyl group.

The α,β-unsaturated ketone functionality also opens the possibility of Nazarov-type cyclizations under acidic conditions if a suitable polyene system can be generated. Additionally, the Beckmann rearrangement of an oxime derived from the ketone would lead to a ring-expanded lactam, a transformation that has been utilized in the synthesis of diazocanes from cyclohexanedione derivatives. stackexchange.com

Functional Group Interconversions and Derivatization Pathways

The functional groups present in this compound allow for a variety of derivatization pathways. The ketone can be converted to other functional groups such as oximes, hydrazones, and imines through condensation reactions with the corresponding nitrogen nucleophiles. The α-protons of the ketone are acidic and can be deprotonated to form an enolate, which can then participate in a range of C-C bond-forming reactions, including alkylations and aldol (B89426) condensations.

The vinyl ether linkage is susceptible to hydrolysis under acidic conditions, which would lead to the opening of the dihydrodioxin ring and the formation of a β-keto aldehyde or a related dicarbonyl species. This reactivity can be exploited for further synthetic transformations.

| Functional Group | Reagent | Resulting Functional Group/Product |

| Ketone | Hydroxylamine (NH₂OH) | Oxime |

| Ketone | Hydrazine (N₂H₄) | Hydrazone |

| α-Methyl of Ketone | LDA, then an alkyl halide (R-X) | α-Alkylated ketone |

| Vinyl Ether | Aqueous acid (e.g., HCl) | Ring-opened dicarbonyl compound |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one, the expected signals would be:

Vinylic Proton: A singlet in the downfield region (likely δ 6.0-7.0 ppm) corresponding to the proton on the carbon-carbon double bond (C3-H). Its chemical shift is influenced by the adjacent oxygen atom and the conjugated acetyl group.

Dioxin Ring Protons: Two multiplets in the δ 3.5-4.5 ppm range. These signals correspond to the four protons of the two methylene (B1212753) groups (-OCH₂CH₂O-) in the dihydrodioxin ring. They would likely appear as two distinct signals due to their different chemical environments relative to the double bond.

Acetyl Group Protons: A sharp singlet in the δ 2.0-2.5 ppm region, integrating to three protons, representing the methyl group of the acetyl moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH ₃-C=O | 2.0 - 2.5 | Singlet (s) | 3H |

| -O-CH ₂-CH ₂-O- | 3.5 - 4.5 | Multiplet (m) | 4H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) would appear significantly downfield, typically in the δ 190-200 ppm range.

Olefinic Carbons: Two signals are expected for the carbons of the C=C double bond. The carbon attached to the acetyl group (C2) would be further downfield (δ 140-150 ppm) than the carbon bearing the vinylic proton (C3, δ 110-120 ppm).

Dioxin Ring Carbons: The two methylene carbons (-OCH₂CH₂O-) would resonate in the δ 60-70 ppm region.

Methyl Carbon: The acetyl methyl carbon would give a signal in the upfield region, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-C=O | 25 - 30 |

| -O-C H₂-C H₂-O- | 60 - 70 |

| =C H- | 110 - 120 |

| -C (=CH)-O- | 140 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the two different methylene proton signals of the dihydrodioxin ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals for the vinyl, methylene, and methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ due to the conjugated ketone.

C=C Stretch: An absorption of medium intensity would appear around 1600-1640 cm⁻¹ for the carbon-carbon double bond.

C-O-C Stretch: Strong bands corresponding to the ether linkages in the dioxin ring would be prominent in the 1200-1000 cm⁻¹ region.

C-H Stretches: Absorptions just above 3000 cm⁻¹ would indicate the vinylic C-H stretch, while those just below 3000 cm⁻¹ would correspond to the aliphatic C-H stretches of the methyl and methylene groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Conjugated Ketone) | Stretch | 1670 - 1690 | Strong |

| C=C (Olefinic) | Stretch | 1600 - 1640 | Medium |

| C-O-C (Ether) | Stretch | 1200 - 1000 | Strong |

| =C-H (Vinylic) | Stretch | > 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The α,β-unsaturated ketone chromophore in this compound would give rise to characteristic absorptions.

π → π* Transition: An intense absorption band is expected in the range of 220-260 nm. This corresponds to the electronic transition from the π bonding orbital to the π* antibonding orbital of the conjugated system.

n → π* Transition: A weaker absorption band would likely be observed at a longer wavelength, typically above 300 nm. This transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital.

The exact position and intensity of these absorptions are dependent on the solvent used for the analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While a comprehensive, publicly available mass spectrum for this compound is not available in the provided search results, the expected fragmentation patterns can be inferred from the analysis of its constituent parts: the 5,6-dihydro-1,4-dioxin ring and the acetyl group.

The molecular ion peak ([M]⁺) for this compound, with a chemical formula of C₆H₈O₃, would have a calculated m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation would likely proceed through several key pathways:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the bond between the acetyl group and the dihydrodioxin ring, resulting in a prominent peak corresponding to the acylium ion [CH₃CO]⁺ at m/z 43. The other fragment would be the [M - 43]⁺ ion, representing the 5,6-dihydro-1,4-dioxin radical cation.

Fragmentation of the dihydrodioxin ring: The dihydrodioxin ring itself can undergo characteristic cleavages. Drawing parallels from the mass spectrum of 1,4-dioxane (B91453), fragments arising from the loss of ethylene (B1197577) oxide (C₂H₄O) or other small neutral molecules would be expected.

McLafferty Rearrangement: If applicable, this rearrangement could lead to the formation of a characteristic enol radical cation and a neutral alkene.

A detailed analysis of the relative abundances of these fragment ions would provide a fingerprint for the molecule, aiding in its identification and structural confirmation.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Postulated Fragment Ion | Structural Formula of Fragment |

| Calculated MW | Molecular Ion | [C₆H₈O₃]⁺ |

| MW - 15 | Loss of a methyl radical | [C₅H₅O₃]⁺ |

| MW - 43 | Loss of an acetyl group | [C₄H₅O₂]⁺ |

| 43 | Acetyl cation | [CH₃CO]⁺ |

Note: This table is based on theoretical fragmentation pathways and awaits experimental verification.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

As of the current literature search, a single-crystal X-ray diffraction study for this compound has not been reported. However, should suitable crystals be obtained, the analysis would reveal key structural features. For instance, the conformation of the 5,6-dihydro-1,4-dioxin ring, which is non-planar, could be determined to be a chair, boat, or twist-boat conformation. The planarity of the enone moiety and the torsion angles between the acetyl group and the dihydrodioxin ring would also be precisely measured.

Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonds (if present), dipole-dipole interactions, or van der Waals forces, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Note: The data in this table is purely hypothetical and serves as a template for what would be reported from an actual X-ray crystallographic analysis. The actual values can only be obtained through experimental determination.

Computational Chemistry and Theoretical Modeling of 1 5,6 Dihydro 1,4 Dioxin 2 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, especially using DFT, have become a standard approach for investigating the molecular and electronic structures of organic compounds. mdpi.comresearchgate.net Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are frequently employed to achieve a balance between computational accuracy and efficiency. mdpi.comekb.egscirp.org These calculations can predict a wide range of properties, from optimized geometries to reactivity indices and spectroscopic data, providing a comprehensive theoretical profile of the molecule .

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scirp.org For a flexible molecule like 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one, conformational analysis is crucial. The six-membered dihydro-1,4-dioxin ring is not planar and can adopt various conformations, such as a half-chair or twist-boat.

Computational studies on analogous ring systems, like 5,6-dihydro-1,4-dithiine, have shown that the ring puckering is a significant structural feature. For instance, the conformation of the dihydrodioxine ring in a related chalcone (B49325) was found to be closest to a half-chair. nih.gov Similarly, a DFT study of 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640) revealed an S-C-C-S torsion angle of -70.39°, indicating a significantly twisted, non-planar structure. nih.gov For this compound, theoretical calculations would explore the potential energy surface to identify the global minimum energy conformer, considering both the ring pucker and the orientation of the acetyl group relative to the ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich vinyl ether moiety and the oxygen atoms of the dihydrodioxin ring. The LUMO is anticipated to be centered on the π* antibonding orbital of the conjugated acetyl group. The energy of the HOMO-LUMO gap can be used to predict the energy of the lowest-lying electronic excitation for the molecule. schrodinger.com While specific data for the title compound is not available, illustrative values for the related 1,4-dioxane (B91453) molecule show how solvent can influence these energies. researchgate.net

Illustrative FMO Data for 1,4-Dioxane in Different Phases

| Phase | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas | -9.55 | 1.50 | 11.05 |

| Neat Liquid | -9.58 | 1.43 | 11.01 |

| Aqueous Solution | -9.30 | 1.52 | 10.82 |

Data adapted from a study on 1,4-dioxane and is for illustrative purposes only. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net The MESP map displays regions of negative potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. youtube.com

For this compound, the MESP surface would show the most negative potential concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary center for interactions with electrophiles. The hydrogen atoms of the methyl and dihydrodioxin groups would exhibit positive electrostatic potential. Charge distribution can also be quantified using population analysis methods like Mulliken or Natural Population Analysis (NPA), which assign partial charges to each atom in the molecule, offering a more detailed view of the electronic landscape. researchgate.netresearchgate.net

Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. mdpi.comarxiv.org These descriptors are calculated from the energies of the frontier orbitals (I = -E_HOMO and A = -E_LUMO). Key descriptors include:

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness and indicates higher reactivity. nih.gov

Electronegativity (χ): χ = (I + A) / 2. It measures the ability of a molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ is the chemical potential. This index quantifies the energy stabilization when a molecule accepts electrons from the environment, indicating its electrophilic nature. arxiv.orgresearchgate.net

These parameters allow for a comparative assessment of reactivity. A high electrophilicity index suggests a good electrophile, while high softness indicates high reactivity. mdpi.comnih.gov

Illustrative Global Reactivity Descriptors for a Dihydrothiouracil Derivative (Gas Phase)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.531 |

| LUMO Energy | E_LUMO | -2.585 |

| Energy Gap | ΔE | 3.946 |

| Electronegativity | χ | 4.558 |

| Chemical Hardness | η | 1.973 |

| Chemical Softness | S | 0.507 |

| Electrophilicity Index | ω | 5.263 |

Data adapted from a study on a substituted dihydrothiouracil and is for illustrative purposes only. mdpi.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Absorption Spectra)

Computational chemistry is highly effective at predicting spectroscopic properties, which aids in the interpretation of experimental data.

Vibrational Frequencies: DFT calculations can accurately predict the infrared (IR) and Raman spectra of a molecule. scirp.orgresearchgate.netnih.gov For this compound, key vibrational modes would be calculated. The characteristic C=O stretching vibration of the ketone group is typically strong in the IR spectrum and appears in the 1680–1720 cm⁻¹ range. Other significant vibrations include the C=C stretching of the enol ether system, the asymmetric and symmetric C-O-C stretching modes of the dihydrodioxin ring, and various C-H bending and stretching modes. mdpi.com

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption (UV-Vis) spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculations provide the maximum absorption wavelength (λ_max) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. For the title compound, the main electronic transitions are expected to be the π → π* transition within the conjugated enone system and the n → π* transition involving a non-bonding electron from the carbonyl oxygen.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. researchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis would be particularly useful for quantifying:

Hyperconjugative Interactions: It can measure the delocalization of electron density, such as the interaction between the lone pair orbitals (n) of the ring oxygen atoms and the antibonding π* orbital of the C=C double bond, or between the C=C π orbital and the C=O π* orbital. These interactions stabilize the molecule.

Hybridization: NBO analysis calculates the hybridization of each atom's orbitals (e.g., sp², sp³), providing insight into the geometry and bonding at each atomic center.

Mechanistic Studies through Computational Simulations

Computational simulations are powerful tools for investigating reaction mechanisms at a molecular level. For this compound, these studies can elucidate the pathways of its formation and subsequent reactions.

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a compound. Theoretical calculations, particularly using Density Functional Theory (DFT), can map out the potential energy surface of a reaction, identifying the most likely mechanistic routes.

For reactions involving the dihydro-1,4-dioxin ring, such as its synthesis or subsequent transformations, computational models can predict the geometries of transition state structures. For instance, in the synthesis of dihydro-1,4-dioxin derivatives, a key step might involve a cyclization reaction. DFT calculations can model the approach of the reactants, the formation of the transition state, and the final ring closure. The energy barrier for such a reaction can be calculated, providing a quantitative measure of the reaction's feasibility.

A common method for locating transition states is the synchronous transit-guided quasi-Newton (STQN) method. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state connects the reactants and products on the potential energy surface.

While specific studies on this compound are not abundant in public literature, the methodologies are well-established. For example, studies on the inversion of the related 1,4-dioxane ring have been performed using ab initio molecular orbital theory. researchgate.net These studies characterized the chair and twist-boat conformations and the half-chair transition state connecting them, providing insights into the ring's flexibility. researchgate.net

Table 1: Hypothetical Energy Profile for a Reaction of this compound (Note: This table is illustrative and based on typical computational chemistry data, as specific experimental values for this exact reaction are not available in the cited sources.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.1 |

The solvent in which a reaction occurs can have a profound effect on its rate and mechanism. Computational models can account for these effects using various solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For a molecule like this compound, which possesses polar functional groups (a ketone and two ether linkages), the polarity of the solvent would be expected to influence its reactivity. For example, in a polar solvent, charge separation in a transition state might be stabilized, thus lowering the activation energy and accelerating the reaction. Computational studies can quantify these effects by calculating reaction barriers in different solvents.

Quantitative Structure-Property Relationship (QSPR) Investigations

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For dioxin derivatives, QSPR models have been successfully developed to predict properties like n-octanol/air partition coefficients and liquid vapor pressures. nih.gov These models often use descriptors derived from computational chemistry, such as those calculated using DFT. nih.govresearchgate.net

Relevant molecular descriptors for a QSPR study of this compound could include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). nih.gov

A typical QSPR model is developed by calculating a large number of descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation with a property of interest.

Table 2: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

| Quantum-Chemical | HOMO Energy | Electron-donating ability |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability |

| Geometrical | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is invaluable for gaining structural insights into how a molecule might interact with a biological target.

For this compound, molecular docking could be used to explore its potential binding modes with various enzymes or receptors. The process involves generating a number of possible binding poses of the ligand in the active site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity.

A study on a structurally related compound, 1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, employed molecular docking to assess its binding energy against several COVID-19-related protein targets. nih.gov The study identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Receptor (Note: This table is for illustrative purposes, as specific docking studies for this compound are not available in the cited sources.)

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -7.5 | TYR 88, LYS 102 | Hydrogen Bond, Pi-Alkyl |

| 2 | -7.2 | LEU 45, VAL 120 | Hydrophobic |

| 3 | -6.9 | SER 89 | Hydrogen Bond |

These interaction studies provide a rational basis for understanding the structural requirements for binding and can guide the design of new molecules with improved affinity and selectivity.

Applications of 1 5,6 Dihydro 1,4 Dioxin 2 Yl Ethan 1 One and Its Research Derivatives in Chemical Science

As a Versatile Building Block for Complex Organic Scaffolds

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The structure of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, with its reactive ketone functional group and stable dihydro-1,4-dioxin moiety, positions it as a versatile C2-synthon. The 1,4-dioxane (B91453) scaffold, a related saturated heterocycle, has been demonstrated to be a bioversatile scaffold for developing compounds that interact with various receptor systems. researchgate.net Similarly, the dihydro-1,4-dioxin ring within the title compound provides a stable core that can be elaborated upon.

The reactivity of the acetyl group allows for a wide range of chemical transformations, including aldol (B89426) condensations, Michael additions, and the formation of imines and enamines. These reactions enable the attachment of diverse substituents and the construction of intricate carbon skeletons. For instance, the compound can undergo Michael addition with nitroalkanes to introduce new stereocenters, a key step in the synthesis of complex natural product analogues like dihydronarciclasine derivatives. nih.gov The stability of the dihydro-1,4-dioxin ring under various reaction conditions makes it an ideal scaffold to carry through multi-step syntheses, ultimately incorporating this heterocyclic motif into the final complex molecule. frontiersin.orgnih.gov This dual functionality—a reactive handle and a stable core—underpins its utility as a foundational building block in medicinal chemistry and organic synthesis for creating novel three-dimensional molecular scaffolds. whiterose.ac.uk

Role in the Synthesis of Diverse Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles, Chalcones)

The reactivity of this compound is particularly well-exploited in the synthesis of other heterocyclic compounds. Its ability to act as a ketone precursor in condensation reactions is central to this application.

Chalcone (B49325) Synthesis Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of pharmacological activities. jchemrev.comnih.gov They are most commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone derivative with an aromatic aldehyde. jchemrev.com In this context, this compound serves as the acetophenone component.

The reaction involves treating this compound with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol. mdpi.com This condensation reaction yields chalcone derivatives that incorporate the 5,6-dihydro-1,4-dioxin ring, providing a route to novel compounds with potential biological activity.

Table 1: Synthesis of Heterocyclic Systems from this compound Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde, Base (e.g., NaOH) | Chalcone | Claisen-Schmidt Condensation |

| Chalcone Derivative | Hydrazine Hydrate (or substituted hydrazines) | Pyrazole | Cyclocondensation |

Pyrazole and Isoxazole Synthesis The α,β-unsaturated ketone moiety of chalcones makes them excellent precursors for the synthesis of five-membered heterocyclic rings like pyrazoles and isoxazoles. nih.gov

Pyrazoles: Pyrazoles are synthesized by the cyclocondensation reaction of a chalcone derivative with hydrazine or its substituted analogues. mdpi.com The chalcones derived from this compound can be reacted with hydrazine hydrate in a suitable solvent, often with an acid catalyst, to yield 3,5-disubstituted pyrazoles containing the dihydro-1,4-dioxin moiety. mdpi.com This method provides a straightforward pathway to novel pyrazole derivatives, which are a class of compounds with significant applications in medicinal chemistry. nih.govresearchgate.net

Isoxazoles: Similarly, isoxazoles can be prepared from the same chalcone intermediates. The reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the isoxazole ring through a cyclization reaction. This provides access to a different class of heterocyclic compounds, further demonstrating the synthetic versatility of the parent ketone.

Development of Chemical Probes for Molecular Interaction Studies

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein. The structure of this compound offers a promising scaffold for the development of such probes. The heterocyclic dihydro-1,4-dioxin core can serve as a recognition element that binds to a biological target, while the ketone group provides a convenient chemical handle for modification.

Through standard chemical reactions, the ketone can be converted into various functionalities to attach reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling. For example, chalcones synthesized from this ketone can serve as intermediates for creating probes. The α,β-unsaturated system in chalcones is known to react with nucleophilic residues in proteins, allowing for covalent modification of target molecules. escholarship.org By attaching a fluorescent tag to the aromatic ring of the aldehyde used in the chalcone synthesis, a fluorescent probe can be created to visualize molecular interactions.

Exploration in Materials Chemistry for Novel Compound Development

The application of this compound and its derivatives extends into materials chemistry, where the unique properties of the dihydro-1,4-dioxin ring can be harnessed. Dioxinone derivatives are noted for their stability across a range of reaction conditions, including those involving transition-metal catalysis, which is a cornerstone of modern polymer and materials synthesis. frontiersin.orgnih.gov

The dihydro-1,4-dioxin moiety can be incorporated into polymer backbones or as pendant groups to influence the material's properties, such as thermal stability, solubility, and optical characteristics. For example, derivatives of this compound could be functionalized with polymerizable groups (e.g., vinyl or acrylate) and then copolymerized with other monomers to create novel functional polymers. The presence of the polar dioxane ring could enhance properties like adhesion or dye-binding. Furthermore, the aggregation-dependent optical properties of some complex dioxin derivatives suggest potential applications in sensors and optoelectronics. acs.org

Catalytic Applications and Ligand Design in Organic Reactions

In the field of catalysis, the design of organic ligands that can coordinate with metal centers is crucial for controlling the reactivity and selectivity of chemical reactions. The dihydro-1,4-dioxin ring of this compound contains two oxygen atoms that can act as Lewis basic sites for metal coordination.

By chemically modifying the core structure, it is possible to design novel polydentate ligands. For instance, reactions at the acetyl group can be used to introduce additional coordinating atoms (e.g., nitrogen, phosphorus, or sulfur), creating ligands with specific "pockets" for metal ions. A chalcone derived from the parent ketone could be further reacted to synthesize a benzodiazepine, which could then act as a ligand. The specific geometry and electronic properties of the resulting metal-ligand complex would be dictated by the structure of the ligand, potentially leading to new catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis.

Research into Nonlinear Optical (NLO) Materials (via derivatives)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is highly sought after for applications in optoelectronics, optical data storage, and telecommunications. nih.gov Organic molecules with a high degree of π-conjugation, particularly those with an electron donor-acceptor (D-π-A) architecture, often exhibit significant NLO properties. analis.com.my

Chalcones are a well-studied class of NLO materials due to their inherent D-π-A structure. analis.com.my The chalcones synthesized from this compound are excellent candidates for this application. In this molecular design:

The dihydro-1,4-dioxin ring, with its electron-rich oxygen atoms, can function as part of the donor or π-bridge system.

The propenone (-CH=CH-C=O-) system acts as the π-conjugated bridge, facilitating intramolecular charge transfer.

An aromatic aldehyde component can be chosen to incorporate a strong electron-donating or electron-accepting group.

By strategically selecting substituents on the aromatic aldehyde, the NLO response of the resulting chalcone can be fine-tuned. For example, using a benzaldehyde with a strong electron-donating group (like dimethylamino, -N(CH₃)₂) and considering the acetyl group as an acceptor would create a molecule with a significant first hyperpolarizability (β), a key measure of second-order NLO activity. analis.com.my

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chalcone |

| Pyrazole |

| Isoxazole |

| Benzodiazepine |

| Dihydronarciclasine |

| Sodium Hydroxide |

| Potassium Hydroxide |

| Hydrazine Hydrate |

| Hydroxylamine Hydrochloride |

| Biotin |

| Benzaldehyde |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.